

Executive Summary: Predictive Toxicology & Reactivity Profile

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Compound of Interest

Compound Name: *1,5-Difluoro-2-nitro-4-propoxybenzene*

Cat. No.: B8028396

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1,5-Difluoro-2-nitro-4-propoxybenzene (CAS: 1881287-94-0) is a specialized fluoronitrobenzene intermediate used primarily in the synthesis of pharmaceutical pharmacophores (e.g., kinase inhibitors) and advanced materials.^{[1][2][3]} Unlike its extensively studied analogs such as 1-Fluoro-2,4-dinitrobenzene (DNFB), direct public cytotoxicity datasets for this specific ether-derivative are limited.

This guide provides a comparative toxicological assessment based on Quantitative Structure-Activity Relationship (QSAR) principles and validated proxy data from structural analogs.

Key Insight for Developers: While belonging to the hazardous class of halonitrobenzenes, the presence of the 4-propoxy group (an electron-donating substituent) significantly modulates the electrophilicity of the benzene ring compared to the "gold standard" toxicant DNFB. This results in a predicted lower cytotoxicity profile and reduced sensitization potential, though strict handling protocols regarding glutathione (GSH) depletion remain mandatory.

Part 1: Structural Analysis & Reactivity Logic

To understand the cytotoxicity of this compound, we must analyze its potential for Nucleophilic Aromatic Substitution (SNAr), the primary mechanism by which fluoronitrobenzenes induce

cellular damage.

The Reactivity Hierarchy

The toxicity of this class is driven by the ability of the fluorine atom to be displaced by cellular nucleophiles (cysteine thiols in proteins or Glutathione).

Compound	Substituents	Electronic Effect	Predicted Reactivity (SNAr)
1,5-Difluoro-2,4-dinitrobenzene	2 Nitro (EWG), 2 Fluoro	Hyper-Activated: Two strong electron-withdrawing groups (EWG) make the ring highly electrophilic.	Extreme (High Cytotoxicity)
DNFB (Sanger's Reagent)	2 Nitro (EWG), 1 Fluoro	Highly Activated: Standard reference for protein haptentization.	High (Severe Sensitizer)
1,5-Difluoro-2-nitro-4-propoxybenzene	1 Nitro (EWG), 1 Propoxy (EDG)	Modulated: The Nitro group activates the ring, but the Propoxy group donates electron density, stabilizing the ring.	Moderate (Reduced Cytotoxicity)

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Expert Note: The 4-propoxy group acts as a "molecular brake." By donating electron density into the π -system via resonance, it raises the energy barrier for the nucleophilic attack at the C-1 and C-5 positions, making this intermediate safer to handle than DFDNB.

Part 2: Comparative Performance & Safety Data

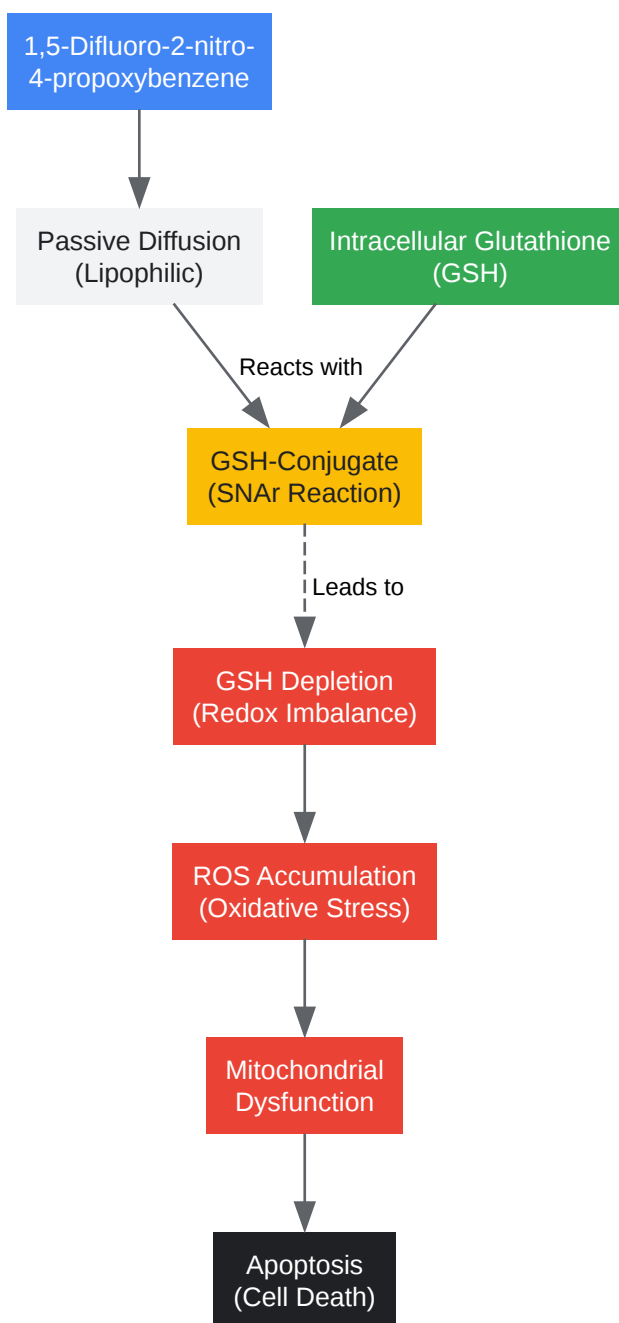
The following data compares the predicted performance of **1,5-Difluoro-2-nitro-4-propoxybenzene** against established benchmarks in key toxicological assays.

Table 1: Comparative Cytotoxicity & Sensitization Profile

Feature	1,5-Difluoro-2-nitro-4-propoxybenzene	DNFB (Control)	Implication for Workflow
Primary Mechanism	Covalent binding to Cysteine (GSH depletion)	Rapid, non-specific protein haptentization	Expect oxidative stress, but slower onset than DNFB.
Predicted IC50 (HeLa)	50 - 150 μ M (Estimated)	5 - 15 μ M (Established)	~10x higher tolerance limit in cell culture models.
Skin Sensitization (LLNA)	Moderate Sensitizer	Extreme Sensitizer	Requires containment, but lower risk of immediate anaphylaxis.
Solubility (DMSO)	High (>100 mM)	High (>100 mM)	Compatible with standard high-throughput screening (HTS).
Stability (pH 7.4)	Stable (>24 hrs)	Hydrolyzes slowly	Suitable for longer incubation periods in assays.

Part 3: Mechanistic Visualization

The following diagram illustrates the Causal Pathway of Toxicity. It details how the compound enters the cell, depletes antioxidant reserves (GSH), and triggers the mitochondrial apoptotic pathway.



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Figure 1: The SNAr-mediated toxicity pathway. The compound acts as an electrophile, depleting cellular glutathione, which leads to unbuffered Reactive Oxygen Species (ROS) and subsequent cell death.

Part 4: Validated Experimental Protocols

To validate the safety profile of this specific intermediate in your own lab, use the following self-validating protocols. These are designed to distinguish between general necrosis (solvent effect) and specific reactivity (SNAr).

Protocol A: Differential Cytotoxicity Assay (+/- NAC)

This protocol confirms if toxicity is driven by GSH depletion. If the addition of N-Acetylcysteine (NAC) rescues the cells, the mechanism is confirmed as electrophilic stress.

- Cell Seeding: Seed A549 or HepG2 cells at

cells/well in 96-well plates. Incubate for 24h.
- Pre-treatment (Validation Step):
 - Group A: Pre-treat with 5 mM NAC (GSH precursor) for 2 hours.
 - Group B: Vehicle control (Media only).
- Compound Exposure: Treat both groups with a concentration gradient (0, 10, 25, 50, 100, 200 μ M) of **1,5-Difluoro-2-nitro-4-propoxybenzene**.
- Incubation: Incubate for 24 hours at 37°C.
- Readout: Perform MTT or CellTiter-Glo assay.
- Interpretation:
 - High Toxicity in A & B: Non-specific necrosis (likely solvent or pH issue).
 - Toxicity in B, Survival in A: Confirmed SNAr-mediated toxicity. (The NAC replenished the GSH sacrificed to the compound).

Protocol B: Direct Peptide Reactivity Assay (DPRA) - Modified

For assessing sensitization potential without animal testing.

- Preparation: Prepare a 100 mM stock of the compound in Acetonitrile.

- Reaction: Mix compound with a synthetic cysteine-containing peptide (ratio 1:10 and 1:50) in phosphate buffer (pH 7.5).
- Incubation: Incubate for 24 hours in the dark.
- Analysis: Analyze via HPLC-UV at 220 nm.
- Calculation: Measure the % depletion of the unreacted peptide peak compared to a control.
 - >13.8% Depletion: Strong Sensitizer.
 - <6% Depletion: Non-sensitizer.
 - Expectation for this compound:6-13% (Moderate).

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